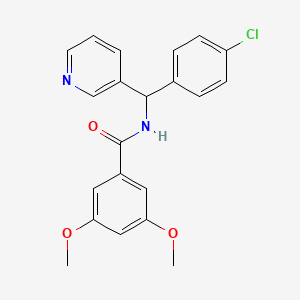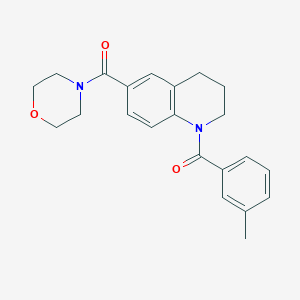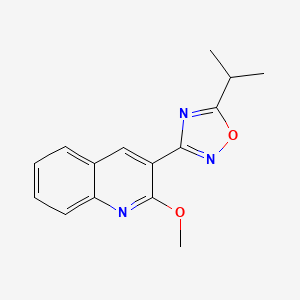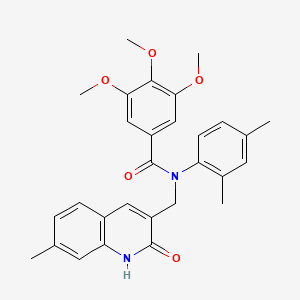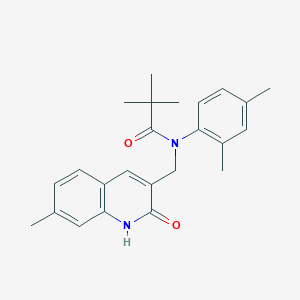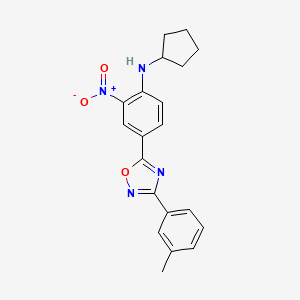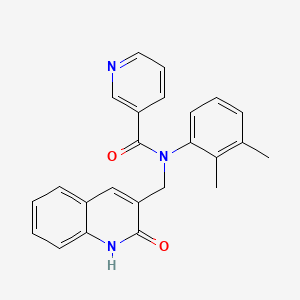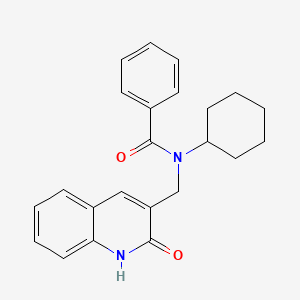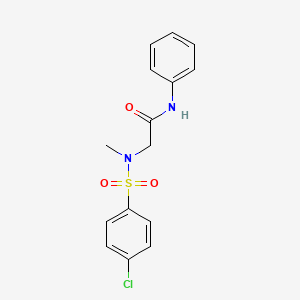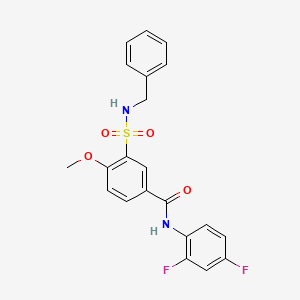
N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has been the subject of extensive scientific research in recent years. Its unique molecular structure and properties make it a promising candidate for a wide range of applications, including in the fields of medicine and biotechnology.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in inflammation and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. In addition, this compound has been shown to induce apoptosis in cancer cells, while having little to no effect on normal cells.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its versatility. It can be used in a wide range of laboratory experiments, including cell culture studies, animal models, and clinical trials. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. In addition, this compound could be used as a diagnostic tool for certain diseases, such as cancer.
Another potential future direction is the optimization of the synthesis method for this compound, with the goal of increasing yield and reducing cost. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with 2-bromo-1-(o-tolyl)ethanone to form 3-(o-tolyl)-N-(3-methoxyphenyl)prop-2-enamide. This intermediate is then reacted with 2-(2-bromo phenoxy)benzoic acid to form the final product, this compound.
科学的研究の応用
N-(3-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been investigated for its potential use as a diagnostic tool for certain diseases.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-8-3-4-11-19(16)23-26-24(31-27-23)20-12-5-6-13-21(20)30-15-22(28)25-17-9-7-10-18(14-17)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETQYQXBIKRGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

